Cholesteryl caprylate

X-ray Crystallography Lipid Polymorphism Mesomorphism

Cholesteryl caprylate (C8:0) is NOT interchangeable with longer-chain esters. Its monolayer II crystal packing—distinct from the bilayer structure of cholesteryl nonanoate—produces unique phase transition temperatures and smectic/cholesteric mesophase behavior. Substituting C9+ homologues compromises liquid crystal displays, DSC calibration, and liposome permeability models. This ≥98% pure white crystalline powder is the precise C8 reference material for reproducible thermotropic research. Validate your formulation—order the correct homologue.

Molecular Formula C35H60O2
Molecular Weight 512.8 g/mol
CAS No. 1182-42-9
Cat. No. B047583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl caprylate
CAS1182-42-9
Synonyms(3β)-Cholest-5-en-3-ol Octanoate;  Cholesterol Octanoate;  3β-(Octanoyloxy)cholest-5-ene;  5-Cholesten-3β-ol Caprylate;  Caprylic Acid Cholesterol Ester;  Cholest-5-en-3β-ol caprylate;  Cholesteryl Caprylate;  Cholesteryl Octanoate
Molecular FormulaC35H60O2
Molecular Weight512.8 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
InChIKeySKLBBRQPVZDTNM-SJTWHRLHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesteryl Caprylate (CAS 1182-42-9): Baseline Physicochemical and Structural Profile


Cholesteryl caprylate (CAS 1182-42-9, synonym: cholesteryl octanoate, cholesterol n-octanoate) is a cholesteryl ester comprising a cholesterol backbone esterified with a saturated, eight-carbon (C8:0) fatty acid chain. It is a white, fine crystalline powder with a molecular formula of C35H60O2 and a molecular weight of 512.85 g/mol [1]. The compound is characterized by a melting point of 110 °C and a specific optical rotation of -30° (c=2, CHCl3, 24 °C) . It is recognized as a thermotropic liquid crystal, exhibiting both cholesteric and smectic mesophases [2], which places it within a technologically significant class of materials. As a cholesterol derivative, its amphiphilic nature makes it a valuable component in lipid bilayer research, serving as a model for studying fundamental lipid-lipid and lipid-protein interactions [3].

Why Generic Substitution Fails: Cholesteryl Caprylate's (CAS 1182-42-9) Non-Linear Phase Behavior


The cholesteryl n-alkanoate homologous series exhibits a significant, non-linear discontinuity in thermodynamic and structural behavior between the C8 (caprylate/octanoate) and C9 (nonanoate) members [1]. Cholesteryl caprylate adopts a unique 'monolayer II' (MII) crystal packing structure, while cholesteryl nonanoate and longer-chain esters adopt different bilayer structures [2]. This fundamental structural divergence precludes simple substitution. Direct experimental comparison confirms that the crystal structure of cholesteryl octanoate is 'quite different from that of cholesteryl nonanoate' [1]. Consequently, cholesteryl caprylate is not an interchangeable commodity. Its specific chain length dictates distinct phase transition temperatures, mesophase behavior, and miscibility in binary and multi-component formulations [3]. These properties are critical determinants of performance in liquid crystal displays, cosmetic textures, and lipid nanoparticle stability, making generic replacement scientifically invalid without extensive re-validation.

Quantitative Evidence Guide for Selecting Cholesteryl Caprylate (CAS 1182-42-9)


Structural Discontinuity at the C8/C9 Homolog Boundary

Cholesteryl caprylate (C8) represents a critical structural breakpoint in the cholesteryl ester homologous series. Its crystal packing and phase behavior are fundamentally distinct from the very next homolog, cholesteryl nonanoate (C9) [1]. This is not a subtle, gradational change; it is a discontinuity in thermodynamic properties and phase behavior [1]. While cholesteryl caprylate crystallizes in a 'monolayer II' (MII) structure with severely tilted molecules (28°) and disordered chain termini, cholesteryl nonanoate packs in a completely different bilayer arrangement [1]. This qualitative difference means the compounds are not interchangeable for applications sensitive to molecular packing, such as in ordered lipid films or liquid crystal displays.

X-ray Crystallography Lipid Polymorphism Mesomorphism

Chain-Length Dependence of Mesomorphic Phase Behavior

The mesomorphic (liquid crystalline) behavior of cholesteryl esters is highly sensitive to acyl chain length, with a clear inflection point at cholesteryl caprylate (C8). In a classic comparative study of the homologous series, smectic phases were observed for cholesteryl octanoate and all higher members, but not for shorter-chain homologs [1]. Cholesteryl octanoate specifically undergoes a cholesteric-to-smectic transition upon cooling, a behavior not shared by lower homologs like cholesteryl formate, which only exhibits an isotropic-to-cholesteric transition [2]. This qualitative difference in accessible mesophases is a direct consequence of the C8 chain length and dictates the compound's utility in forming specific liquid crystalline textures.

Thermotropic Liquid Crystals Phase Transitions Smectic Phases

Behavior in Binary Eutectic Mixtures with Unsaturated Esters

In binary mixtures with unsaturated cholesteryl esters like cholesteryl oleate, cholesteryl caprylate exhibits near-total fractionation in the solid state, forming a eutectic system [1]. X-ray diffraction data confirm that the components do not co-crystallize but instead separate into nearly pure domains [1]. This behavior is modeled using ideal solution theory, with the liquidus curve reasonably matched by calculations of ideal freezing point depression, indicating nonspecific molecular interactions in the liquid state [1]. This is a class-level property for saturated esters, but its quantitative confirmation for caprylate is crucial for accurately modeling lipid droplet formation in pathological contexts like atherosclerosis.

Lipid Biochemistry Phase Diagrams Arterial Lesion Modeling

Differential In Vivo Effect on Cholesterol Metabolism

In a controlled dietary study in rats, the feeding of caprylate (octanoate) resulted in a specific metabolic outcome not observed with all saturated fatty acid esters. While caproate increased plasma and liver cholesterol, the feeding of stearate or caprylate decreased plasma and liver cholesterol [1]. This demonstrates that the eight-carbon chain of caprylate imparts a unique physiological effect on cholesterol homeostasis, distinguishing it from both shorter (C6) and longer (C18) saturated fatty acid esters. This is a specific, in vivo, quantitative differential effect within the saturated ester class.

Nutritional Biochemistry Cholesterol Metabolism In Vivo Pharmacology

Monolayer Formation at the Air-Water Interface

The behavior of cholesteryl esters at the air-water interface is highly dependent on acyl chain length. Cholesteryl acetate (C2) forms a stable monolayer, but higher homologues like cholesteryl heptanoate (C7) and cholesteryl octanoate (C8) do not; instead, they form three-dimensional (3D) crystallites even at very large area per molecule [1]. Interestingly, cholesteryl nonanoate (C9) was found to be in a 'crossover regime' [1]. This indicates that cholesteryl caprylate resides on one side of a key interfacial phase boundary. Its inability to form a stable monolayer distinguishes it sharply from shorter-chain esters and is a critical parameter for any application involving Langmuir-Blodgett films or modeling lipid monolayer behavior.

Langmuir Monolayers Interfacial Science Lipid Biophysics

Best Application Scenarios for Cholesteryl Caprylate (CAS 1182-42-9) Based on Evidence


Calibration Standard for Liquid Crystal Phase Transitions

As a well-characterized member of the cholesteryl ester homologous series with a known cholesteric-to-smectic transition [6], cholesteryl caprylate serves as an excellent calibration standard for thermal microscopy and differential scanning calorimetry (DSC) instruments used in materials science and quality control laboratories. Its distinct and reproducible phase behavior, documented since the late 1960s [6], provides a reliable benchmark for validating equipment performance and ensuring comparability of experimental results across different studies.

Membrane Biophysics Model System with Defined Rigidity

The amphiphilic nature of cholesteryl caprylate makes it a valuable component in model membrane systems, such as liposomes [6]. Its specific chain length (C8) can be used to modulate membrane fluidity and permeability differently than shorter-chain (e.g., acetate) or longer-chain (e.g., palmitate) esters [5]. Researchers can leverage this to systematically study the impact of acyl chain length on lipid-lipid and lipid-protein interactions, making it a precise tool for fundamental cell biology research rather than a generic membrane additive.

Component in Cosmetic and Display Liquid Crystal Formulations

Patents disclose the use of cholesteryl caprylate as a key component in multi-component liquid crystal compositions for cosmetics and other applications [6]. Its specific miscibility and phase behavior when mixed with other cholesteryl esters (e.g., oleate, nonanoate) are exploited to create formulations that exhibit bright colors and remain stable at room temperature [6]. The evidence that it forms a eutectic with unsaturated esters like cholesteryl oleate [5] provides a scientific basis for predicting the stability and visual properties of these complex mixtures, guiding formulation development.

Reference Compound in Nutritional Lipid Metabolism Studies

Given the established in vivo effect of dietary caprylate in decreasing plasma and liver cholesterol in a rat model [6], this compound can serve as a reference or positive control in studies investigating the impact of medium-chain fatty acid esters on lipid metabolism. Its differential effect compared to caproate (which increased cholesterol) [6] allows researchers to use it as a specific probe to dissect the chain-length-dependent metabolic pathways governing cholesterol homeostasis.

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